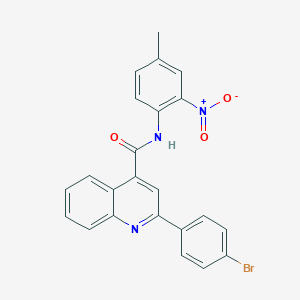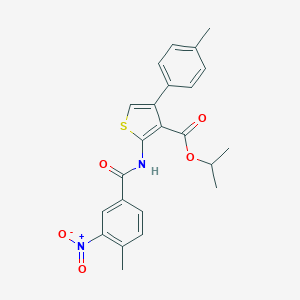![molecular formula C15H8Cl2N2O3S B446322 3,4-Dichloro-N-(2-nitrophenyl)benzo[b]thiophene-2-carboxamide CAS No. 332382-11-3](/img/structure/B446322.png)
3,4-Dichloro-N-(2-nitrophenyl)benzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The carboxamide group can be introduced by reacting the benzo[b]thiophene core with a suitable amine, such as 2-nitroaniline, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
- The reaction is usually performed in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-N-(2-nitrophenyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
-
Formation of the Benzo[b]thiophene Core:
- The benzo[b]thiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-3,4-dichlorobenzene, with sulfur and a base like sodium hydride.
- The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 150-200°C).
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dichloro-N-(2-nitrophenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
-
Reduction:
- The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
-
Substitution:
- The chlorine atoms on the benzo[b]thiophene core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
-
Oxidation:
- The benzo[b]thiophene core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines or thiols with suitable bases, such as potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products:
Reduction: Amino derivatives.
Substitution: Substituted benzo[b]thiophene derivatives.
Oxidation: Sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology:
- It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine:
- Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry:
- The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-N-(2-nitrophenyl)benzo[b]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dichlorobenzo[b]thiophene-2-carboxylic acid
- 3,4-Dichloro-N-(2-aminophenyl)benzo[b]thiophene-2-carboxamide
- 3,4-Dichloro-N-(4-nitrophenyl)benzo[b]thiophene-2-carboxamide
Comparison:
- 3,4-Dichlorobenzo[b]thiophene-2-carboxylic acid: Lacks the nitrophenyl group, which may result in different biological activities and chemical reactivity.
- 3,4-Dichloro-N-(2-aminophenyl)benzo[b]thiophene-2-carboxamide: Contains an amino group instead of a nitro group, which can affect its reduction and substitution reactions.
- 3,4-Dichloro-N-(4-nitrophenyl)benzo[b]thiophene-2-carboxamide: The position of the nitro group on the phenyl ring can influence its electronic properties and reactivity.
The unique combination of substituents in 3,4-Dichloro-N-(2-nitrophenyl)benzo[b]thiophene-2-carboxamide contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
332382-11-3 |
|---|---|
Molekularformel |
C15H8Cl2N2O3S |
Molekulargewicht |
367.2g/mol |
IUPAC-Name |
3,4-dichloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8Cl2N2O3S/c16-8-4-3-7-11-12(8)13(17)14(23-11)15(20)18-9-5-1-2-6-10(9)19(21)22/h1-7H,(H,18,20) |
InChI-Schlüssel |
CZWOUHUDYMHOCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B446240.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B446241.png)
![Ethyl 4-(2-naphthyl)-2-[(3-pyridylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B446242.png)
![Ethyl 2-[(2,3-dimethoxybenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446245.png)
![N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B446248.png)
![3-BROMO-N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B446249.png)
![2-(3,5-dimethylphenoxy)-N'-{4-methoxy-3-[(2-naphthyloxy)methyl]benzylidene}acetohydrazide](/img/structure/B446251.png)

![Methyl 3-({[2-(2,5-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B446253.png)
![1-Butyl-3-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]urea](/img/structure/B446254.png)

![N-(1-adamantyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B446261.png)
![N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbothioyl}isonicotinamide](/img/structure/B446262.png)

